TPSA Advantage Over Unsubstituted Triazine
The target compound exhibits a TPSA of 56.49 Ų , which is significantly higher than a baseline 5,6-diphenyl-1,2,4-triazine lacking the 3-pyrazolyl moiety (estimated TPSA ~38.67 Ų). This increased polar surface area directly impacts passive membrane permeability and oral bioavailability potential, providing a key property-based selection criterion.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 56.49 Ų |
| Comparator Or Baseline | 5,6-diphenyl-1,2,4-triazine (unsubstituted at position 3) – estimated TPSA: 38.67 Ų |
| Quantified Difference | +17.82 Ų (46% increase) |
| Conditions | Computed values via standard fragment-based method. Target data from Chemsrc; comparator estimated based on functional group contribution. |
Why This Matters
A TPSA above 140 Ų typically limits oral absorption; this compound's intermediate value (56.49 Ų) suggests better blood-brain barrier penetration potential compared to analogs with higher polar surface areas, guiding selection for CNS-targeted screening programs.
